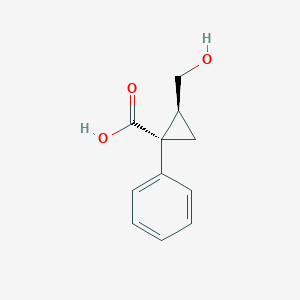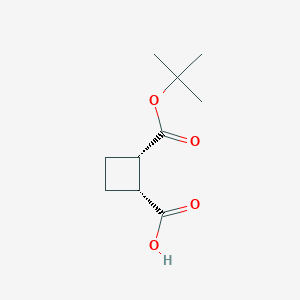
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the cyclobutane ring . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors is particularly advantageous for large-scale production due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.
tert-Butyl cyclobutane-1-carboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
Rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the tert-butoxycarbonyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
Clé InChI |
JBBMXPFFCFHKDD-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CC[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


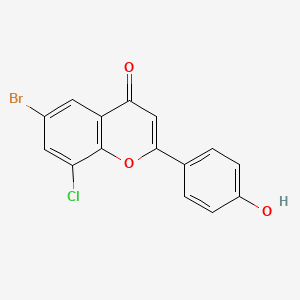


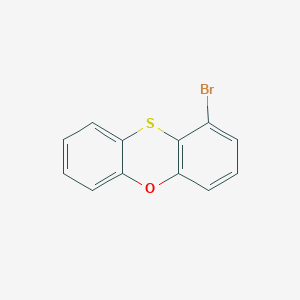
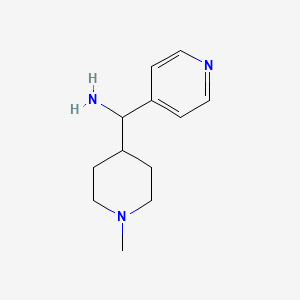
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
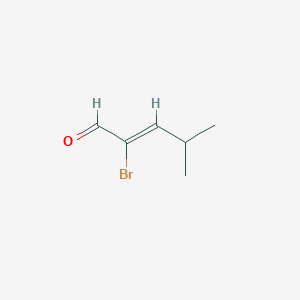

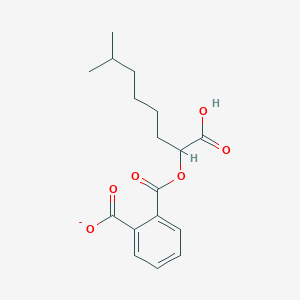
![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
